N-{4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-yl}-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-{4-CHLORO-1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-5-YL}-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes multiple pyrazole and pyridine rings
Preparation Methods
The synthesis of N4-{4-CHLORO-1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-5-YL}-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole and pyridine intermediates.
Coupling Reactions: The intermediates are then coupled using a series of reactions, including nucleophilic aromatic substitution and Buchwald–Hartwig arylamination.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N~4~-{4-CHLORO-1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-5-YL}-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as a kinase inhibitor, which could be useful in the treatment of various cancers.
Biological Studies: The compound’s ability to interact with specific proteins makes it a valuable tool in studying cellular pathways and mechanisms.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N4-{4-CHLORO-1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-5-YL}-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting various cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds include:
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also features pyrazole and pyridine rings and is used as a kinase inhibitor.
Methyl 3-Chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic Acid: Another compound with similar structural features, used in various chemical applications.
The uniqueness of N4-{4-CHLORO-1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-5-YL}-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23ClN8O |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[4-chloro-2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-yl]-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23ClN8O/c1-3-6-29-19-16(9-24-29)15(7-18(26-19)14-4-5-14)21(31)27-20-17(22)10-25-30(20)12-13-8-23-28(2)11-13/h7-11,14H,3-6,12H2,1-2H3,(H,27,31) |
InChI Key |
MZCLLNBCPVUHGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=C(C=NN4CC5=CN(N=C5)C)Cl |
Origin of Product |
United States |
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